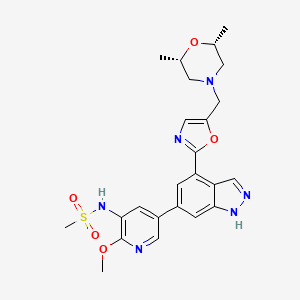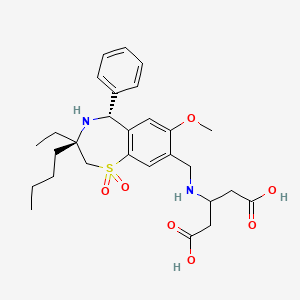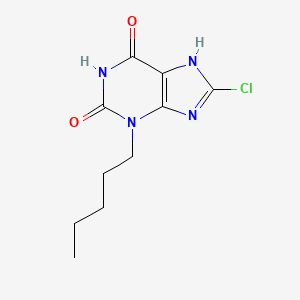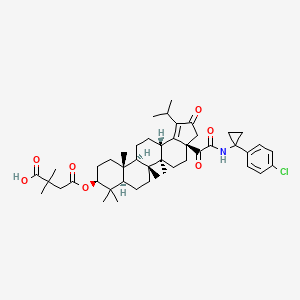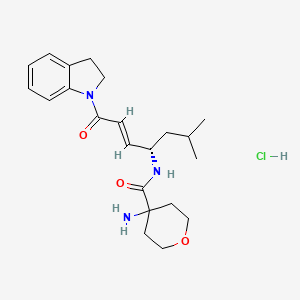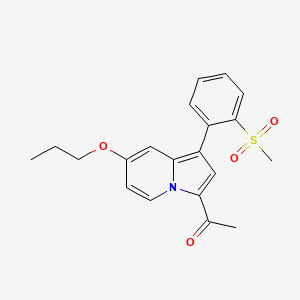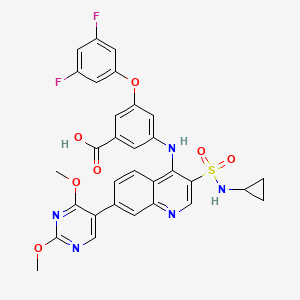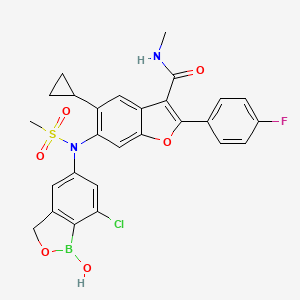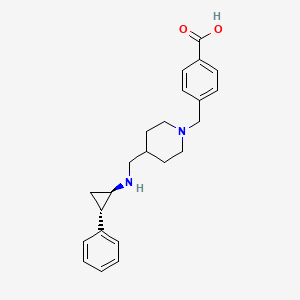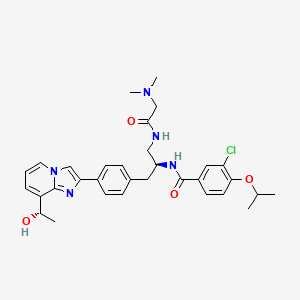
GSK-923295
Descripción general
Descripción
GSK-923295 es un inhibidor de molécula pequeña de la proteína E asociada al centrómero de la kinesina mitótica (CENP-E). Este compuesto es notable por su potencial en el tratamiento del cáncer, específicamente dirigido a la proteína E asociada al centrómero de la kinesina mitótica, que desempeña un papel crucial en el movimiento de los cromosomas durante la división celular .
Aplicaciones Científicas De Investigación
GSK-923295 se ha estudiado ampliamente por su potencial en la terapia del cáncer. Ha mostrado actividad de amplio espectro contra varios xenotrasplantes de tumores humanos en estudios preclínicos. El compuesto ha demostrado eficacia en modelos de cáncer de colon, mama, ovario, pulmón y otros tumores. Su capacidad para inducir el arresto del ciclo celular y la apoptosis lo convierte en un candidato prometedor para su desarrollo posterior en el tratamiento del cáncer .
Mecanismo De Acción
El mecanismo de acción de GSK-923295 implica la inhibición de la proteína E asociada al centrómero de la kinesina mitótica. Esta proteína es esencial para el movimiento de los cromosomas durante la división celular temprana o mitosis. Al inhibir esta proteína, this compound interrumpe la mecánica del huso mitótico y el punto de control mitótico, lo que lleva al arresto del ciclo celular durante la metafase y la posterior apoptosis .
Análisis Bioquímico
Biochemical Properties
GSK-923295 is a potent inhibitor of the microtubule (MT)-stimulated ATPase activity of the human CENP-E motor domain . It interacts with CENP-E, a key cellular protein important in the alignment of chromosomes during mitosis . The interaction between this compound and CENP-E is crucial for the correct positioning and stabilization of attached chromosomes to spindle microtubules (MTs) at the metaphase plate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the mitotic kinesin CENP-E, which plays an essential role in chromosome movement during early cell division or mitosis . This inhibition leads to cell cycle arrest during cell duplication, resulting in subsequent apoptosis or cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional pharmacokinetics from 10 to 250 mg/m² and does not accumulate upon weekly administration . The mean terminal elimination half-life of this compound is 9–11 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated significant antitumor activity against solid tumor models, inducing complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibition of the mitotic kinesin CENP-E
Transport and Distribution
Given its role as an inhibitor of CENP-E, it is likely to be involved in processes related to cell division and chromosome alignment .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the mitotic spindle, given its role as an inhibitor of the mitotic kinesin CENP-E
Métodos De Preparación
La síntesis de GSK-923295 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente.
Análisis De Reacciones Químicas
GSK-923295 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con la proteína E asociada al centrómero de la kinesina mitótica. El compuesto actúa como un inhibidor alostérico, lo que significa que se une a un sitio distinto del sitio activo en la proteína, provocando un cambio conformacional que inhibe su actividad. Esta inhibición conduce al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
GSK-923295 es único en su inhibición específica de la proteína E asociada al centrómero de la kinesina mitótica. Compuestos similares incluyen otros inhibidores de las kinesinas mitóticas, como ispinesib y monastrol. this compound es distinto en su mecanismo de inhibición alostérico, que difiere de los mecanismos de ispinesib y monastrol .
Referencias
Propiedades
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GSK-923295 is an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase. Inhibition of CENP-E induces cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death. | |
| Record name | GSK-923295 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1088965-37-0 | |
| Record name | GSK-923295A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-923295A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


